
Evacetrapib
Overview
Description
Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein. It was developed by Eli Lilly and Company and is known for its ability to elevate high-density lipoprotein cholesterol levels without inducing aldosterone or increasing blood pressure . Cholesteryl ester transfer protein collects triglycerides from very low-density lipoproteins or low-density lipoproteins and exchanges them for cholesteryl esters from high-density lipoproteins .
Preparation Methods
Evacetrapib is synthesized through a series of chemical reactions involving various reagents and conditions. The industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Evacetrapib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically derivatives of the benzazepine core with various functional groups attached .
Scientific Research Applications
Evacetrapib has been extensively studied for its potential therapeutic applications in cardiovascular disease. It has been shown to significantly increase high-density lipoprotein cholesterol levels and decrease low-density lipoprotein cholesterol levels in clinical trials . Additionally, this compound has been investigated for its potential to reduce the risk of major adverse cardiovascular events in patients with high-risk vascular disease . Beyond its cardiovascular applications, this compound has also been studied for its effects on lipid metabolism and its potential use in treating dyslipidemia .
Mechanism of Action
Evacetrapib exerts its effects by inhibiting cholesteryl ester transfer protein, which normally transfers cholesterol from high-density lipoprotein cholesterol to very low-density or low-density lipoproteins . By inhibiting this process, this compound increases high-density lipoprotein levels and reduces low-density lipoprotein levels . This mechanism is thought to modify lipoprotein levels and, consequently, the risk of cardiovascular disease .
Comparison with Similar Compounds
Other similar compounds include torcetrapib, dalcetrapib, anacetrapib, and obicetrapib . Compared to these compounds, evacetrapib is unique in its ability to elevate high-density lipoprotein cholesterol levels without inducing aldosterone or increasing blood pressure . like other cholesteryl ester transfer protein inhibitors, this compound has faced challenges in demonstrating significant cardiovascular benefits in clinical trials .
Biological Activity
Evacetrapib (LY2484595) is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical trial results, and implications for cardiovascular disease management.
This compound functions by inhibiting CETP, which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this process, this compound increases HDL cholesterol levels while simultaneously decreasing LDL cholesterol levels.
- In Vitro Activity : this compound has demonstrated potent inhibition of CETP activity with an IC50 of 5.5 nM in human recombinant CETP assays and 26.0 nM in human plasma assays . This is significantly more potent than other CETP inhibitors like torcetrapib and anacetrapib.
- In Vivo Activity : In double transgenic mouse models expressing human CETP and apolipoprotein A-I, this compound showed an ex vivo CETP inhibition ED50 of less than 5 mg/kg at 8 hours post-administration, leading to significant increases in HDL cholesterol without adverse effects on blood pressure or steroid hormone production .
ACCELERATE Trial
The ACCELERATE trial was a pivotal phase 3 study designed to evaluate the efficacy of this compound in reducing cardiovascular events among high-risk patients. The trial enrolled 12,092 participants with conditions such as acute coronary syndrome, cerebrovascular disease, or diabetes with coronary artery disease.
- Primary Outcomes : The trial's primary endpoint was the first occurrence of cardiovascular death, myocardial infarction (MI), stroke, coronary revascularization, or hospitalization for unstable angina. Results indicated no significant difference between this compound and placebo groups regarding these outcomes:
- Lipid Profile Changes : Despite the lack of efficacy in reducing cardiovascular events, this compound significantly improved lipid profiles:
Safety Profile
This compound was generally well-tolerated, with drug discontinuation rates due to adverse events being similar between the this compound and placebo groups (8.6% vs. 8.7%, p = 0.86) . Importantly, there were no significant increases in blood pressure or cortisol levels compared to torcetrapib, indicating a favorable safety profile .
Pharmacokinetics and Tissue Distribution
Recent studies have shown that this compound can cross the blood-brain barrier, raising questions about its potential roles beyond cardiovascular effects, including implications for neurodegenerative diseases like Alzheimer's . This pharmacokinetic property suggests that CETP inhibition may have broader therapeutic applications.
Summary of Key Findings
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Cardiovascular Events | 12.8% | 12.7% | 0.85 |
Mean HDL-C at 30 months | 104 mg/dl | 46 mg/dl | <0.001 |
Mean LDL-C at 30 months | 55 mg/dl | 84 mg/dl | <0.001 |
All-cause Mortality | 3.8% | 4.1% | 0.06 |
Drug Discontinuation due to AEs | 8.6% | 8.7% | 0.86 |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Evacetrapib, and how is its CETP inhibitory activity quantified in vitro?
this compound selectively inhibits cholesteryl ester transfer protein (CETP), a key regulator of HDL and LDL cholesterol metabolism. Its potency is quantified via IC50 values, which measure the concentration required to inhibit 50% of CETP activity. In human plasma, this compound demonstrates an IC50 of 26 nM, as validated through enzymatic assays using fluorogenic substrates . Researchers should design dose-response experiments with controls for plasma matrix effects and validate results using orthogonal methods like ELISA or radiolabeled CETP activity assays.
Q. Which preclinical models are most suitable for studying this compound’s in vivo efficacy?
Transgenic mouse models expressing human CETP and ApoAI are widely used to evaluate this compound’s HDL-C elevation effects. For example, oral administration of 30 mg/kg this compound in dual-transgenic mice achieves >98% CETP inhibition at 8 hours post-dosing, with HDL-C increases of 129.7% . Researchers should note species-specific pharmacokinetic differences: Zucker diabetic obese rats showed no blood pressure changes at doses up to 200 mg/kg, unlike earlier CETP inhibitors .
Q. How should researchers design experiments to assess this compound’s selectivity and off-target effects?
- Selectivity : Screen against related lipid-transfer proteins (e.g., PLTP) using competitive binding assays.
- Off-target profiling : Test for adrenal steroidogenesis effects (e.g., cortisol/aldosterone synthesis in H295R cells) at concentrations ≤10 µM .
- Dose-ranging : Include ED50 calculations (e.g., 3.5–4.1 mg/kg in mice) and compare with toxicity thresholds .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s potent HDL-C elevation and its lack of cardiovascular benefit in clinical trials?
Despite robust CETP inhibition and HDL-C increases in preclinical models, this compound failed to reduce cardiovascular events in phase III trials. Methodological considerations:
- Lipoprotein functionality : HDL-C quantity ≠ quality. Use FPLC and cholesterol efflux assays to assess HDL function .
- Trial design : Evaluate confounding factors like baseline LDL-C levels and concomitant statin therapy.
- Mechanistic disconnects : CETP inhibition may not address reverse cholesterol transport bottlenecks in humans .
Q. What statistical approaches are critical for analyzing dose-response variability in this compound studies?
- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate ED50/IC50 with 95% confidence intervals.
- Inter-study variability : Account for differences in transgenic model stability (e.g., CETP expression levels) and pharmacokinetic parameters .
- Meta-analysis : Pool data from multiple preclinical studies to identify outliers and refine potency estimates.
Q. How should researchers optimize experimental protocols to ensure reproducibility of this compound’s effects?
- Standardize assays : Use identical substrates (e.g., human plasma vs. recombinant CETP) and incubation times.
- Blinding : Implement double-blinding in animal studies to reduce bias in endpoint measurements (e.g., HDL-C quantification).
- Data transparency : Report negative results (e.g., blood pressure neutrality in rats) to avoid publication bias .
Q. Methodological Tables
Table 1. Key Pharmacodynamic Parameters of this compound
Table 2. Common Pitfalls in this compound Research
Pitfall | Mitigation Strategy |
---|---|
Overreliance on HDL-C metrics | Include functional assays (e.g., cholesterol efflux). |
Ignoring species differences | Use humanized models for translational relevance. |
Incomplete dose-ranging | Conduct pilot studies to define ED50/toxicity thresholds. |
Properties
IUPAC Name |
4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUGIVXARLYHP-UXNJHFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186486-62-3 | |
Record name | Evacetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evacetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EVACETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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